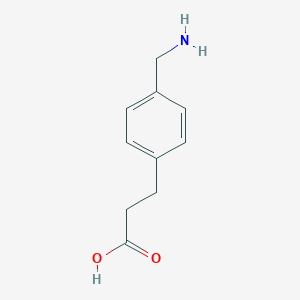

3-(4-Aminomethyl-phenyl)-propionic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-[4-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJUIINMJGEKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632718 | |

| Record name | 3-[4-(Aminomethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55197-36-9 | |

| Record name | 4-(Aminomethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55197-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Aminomethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 4 Aminomethyl Phenyl Propionic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 3-(4-Aminomethyl-phenyl)-propionic acid reveals several logical disconnection points. The primary strategies involve severing the carbon-carbon bond of the propionic acid side chain or the carbon-nitrogen bond of the aminomethyl group.

A common disconnection approach targets the C-C bond between the aromatic ring and the propionic acid side chain. This leads to a 4-aminomethylphenyl synthon and a three-carbon chain synthon. The 4-aminomethylphenyl synthon can be derived from commercially available starting materials like 4-aminobenzylamine (B48907) or its protected derivatives.

Alternatively, disconnection of the C-N bond of the aminomethyl group suggests a precursor such as 3-(4-formylphenyl)propionic acid or 3-(4-cyanophenyl)propionic acid. These precursors can then be converted to the final product via reductive amination or nitrile reduction, respectively. This approach benefits from the wide availability of para-substituted benzene (B151609) derivatives.

Classical and Established Synthetic Routes

Several classical and well-established synthetic routes are employed for the preparation of this compound and its derivatives. These methods are valued for their reliability and the extensive body of literature supporting their application.

Strecker Synthesis Adaptations

The Strecker synthesis, a fundamental method for producing amino acids, can be adapted to synthesize the aminomethylphenyl moiety of the target molecule. masterorganicchemistry.comwikipedia.org This approach typically begins with a suitable benzaldehyde (B42025) derivative. For the synthesis of this compound, a key intermediate would be 3-(4-formylphenyl)propionic acid.

The process involves a three-component reaction between the aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide. masterorganicchemistry.comnih.govdur.ac.uk This reaction forms an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired aminomethyl group. masterorganicchemistry.comwikipedia.org

Table 1: Key Steps in an Adapted Strecker Synthesis

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Imine Formation | Aldehyde, Ammonia (NH₃) or Ammonium Chloride (NH₄Cl) | Iminium ion |

| 2 | Cyanide Addition | Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN) | α-Aminonitrile |

| 3 | Nitrile Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH), with heating | Aminomethyl group |

It is important to note that the classical Strecker synthesis produces a racemic mixture if the alpha-carbon is chiral. wikipedia.org For the synthesis of this compound, where the chirality is not on the carbon bearing the amino group, this is not a direct concern.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds, making them highly suitable for the synthesis of 3-arylpropionic acids. benthamdirect.com The Heck reaction, in particular, offers a direct route to install the propionic acid side chain onto the phenyl ring. benthamdirect.com

In a typical Heck coupling approach, a 4-halobenzylamine derivative (where the amino group is often protected) is reacted with an acrylic acid ester in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction forms a cinnamate (B1238496) ester intermediate, which is then hydrogenated to yield the saturated propionic acid side chain. Subsequent deprotection of the amino group affords the final product.

The Suzuki coupling is another valuable palladium-catalyzed reaction that can be employed. youtube.com This involves the reaction of a 4-aminomethylphenyl boronic acid (or its ester) with a suitable three-carbon building block containing a leaving group. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions

| Reaction | Aryl Partner | Coupling Partner | Key Reagents |

| Heck Reaction | Aryl halide (e.g., 4-bromobenzylamine) | Alkene (e.g., ethyl acrylate) | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base |

| Suzuki Coupling | Arylboronic acid (e.g., 4-(aminomethyl)phenylboronic acid) | Alkyl halide | Pd catalyst (e.g., Pd(PPh₃)₄), base |

These palladium-catalyzed methods are often favored for their functional group tolerance and the relatively mild reaction conditions required. benthamdirect.com

Advanced and Stereoselective Synthetic Techniques

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for the preparation of its chiral derivatives or for ensuring high purity in complex synthetic sequences.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules with a high degree of stereoselectivity. For derivatives of this compound that are chiral at the α- or β-position of the propionic acid chain, asymmetric methods are essential. One common strategy involves the use of chiral auxiliaries. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter has been established, the auxiliary is removed.

Another powerful technique is asymmetric hydrogenation, where a prochiral precursor, such as a corresponding cinnamic acid derivative, is hydrogenated using a chiral catalyst to produce a single enantiomer of the product.

Enantioselective Catalysis in Precursor Synthesis

Enantioselective catalysis is a cornerstone of modern organic synthesis, allowing for the creation of chiral compounds from prochiral substrates with high enantiomeric excess. In the context of synthesizing derivatives of this compound, enantioselective catalysts can be used to prepare chiral precursors.

For instance, an asymmetric Strecker reaction can be employed to synthesize a chiral aminonitrile intermediate by using a chiral catalyst. wikipedia.orgdur.ac.uk Similarly, catalytic asymmetric Heck or Suzuki reactions can be used to form the C-C bond between the aromatic ring and the side chain with control over the stereochemistry. The development of novel chiral ligands and catalysts continues to expand the scope and efficiency of these methods. rsc.org Research into the enantioselective synthesis of related structures, such as 3'-phosphono-L-tyrosine, highlights the advanced methodologies available for creating chiral 3-arylpropionic acid derivatives. epa.gov

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. Key areas of focus include the use of alternative reaction media, maximizing atom economy, and reducing waste.

Solvent-Free and Aqueous Medium Reactions

One notable approach involves the reaction of appropriate precursors in an aqueous medium. For instance, the synthesis of related propanoic acid derivatives has been successfully carried out in water at reflux temperatures. This method not in eliminates the need for volatile organic solvents but also simplifies the work-up procedures.

While specific examples for the direct synthesis of this compound under strictly solvent-free conditions are not extensively documented in the provided results, the principles of mechanochemistry and solid-state synthesis are being increasingly applied in organic synthesis and could offer a potential avenue for future research in this area.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is achieved when most of the atoms from the starting materials are incorporated into the final product, thereby minimizing the generation of byproducts and waste.

In the context of synthesizing this compound and its analogs, several strategies can be employed to improve atom economy. For example, addition reactions, such as Michael additions, are inherently more atom-economical than substitution or elimination reactions. The selection of catalysts that enable highly selective transformations is also critical in minimizing the formation of unwanted side products.

A comparative analysis of different synthetic routes for structurally similar compounds, such as ibuprofen (B1674241), highlights the significant improvements in atom economy that can be achieved through process optimization. The "green" synthesis of ibuprofen, for instance, boasts a much higher atom economy (around 77%) compared to the older, "brown" route (approximately 40%). This was accomplished by redesigning the synthetic pathway to involve fewer steps and more efficient reactions.

The following table illustrates the concept of atom economy by comparing two hypothetical reaction types that could be part of a synthesis for a propionic acid derivative.

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

| Addition Reaction |

Chemical Reactivity and Derivatization Studies of 3 4 Aminomethyl Phenyl Propionic Acid

Functional Group Interconversions and Modifications

The reactivity of 3-(4-Aminomethyl-phenyl)-propionic acid is characterized by the distinct chemical behaviors of its primary amine, carboxylic acid, and aromatic ring.

Transformations of the Primary Amine Group

The primary amine group readily undergoes a variety of chemical transformations, allowing for the introduction of diverse functionalities. Common reactions include acylation, alkylation, and reductive amination. For instance, the amine can react with acyl chlorides or anhydrides to form stable amide bonds. It can also be a target for alkylating agents to yield secondary or tertiary amines. Furthermore, reductive amination with aldehydes or ketones provides a pathway to more complex amine derivatives.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is amenable to several key transformations, primarily esterification and amidation.

Esterification: In the presence of an acid catalyst, this compound can react with various alcohols to form the corresponding esters. libretexts.orglibretexts.org This reaction, known as Fischer esterification, is typically performed using the alcohol as the solvent. libretexts.org

Amidation: Direct reaction with an amine to form an amide is challenging due to the formation of an unreactive carboxylate salt. libretexts.orglibretexts.org However, this can be overcome by heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org The use of DCC facilitates the formation of a good leaving group, which is then displaced by the amine. libretexts.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or more selectively with borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF). libretexts.org

Conversion to Acyl Chlorides: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the more reactive acyl chloride, which is a key intermediate for synthesizing other carboxylic acid derivatives. libretexts.orglibretexts.org

Aromatic Ring Functionalization and Substitution

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The substitution pattern is directed by the existing aminomethyl and propionic acid groups. The aminomethyl group is an activating, ortho-, para-director, while the propionic acid group is a deactivating, meta-director. The interplay of these two groups will influence the position of incoming electrophiles. Further derivatization can introduce substituents like nitro or methoxy (B1213986) groups onto the phenyl ring, as seen in related structures. uni.luuni.lu

Synthesis and Characterization of Advanced Derivatives and Analogues

The dual functionality of this compound allows for the synthesis of a wide array of derivatives with tailored properties.

Ester and Amide Derivatives

Ester and amide derivatives are among the most common modifications of this compound.

Ester Derivatives: The methyl ester and tert-butyl ester are common examples. The synthesis of the methyl ester can be achieved through Fischer esterification with methanol. chemicalbook.com

Amide Derivatives: Amide synthesis often requires activation of the carboxylic acid. libretexts.org For example, the reaction with another amine in the presence of a coupling agent yields the corresponding amide. nih.gov

Table 1: Examples of Ester and Amide Derivatives

| Derivative | Starting Material | Reagent | Product |

| Methyl Ester | This compound | Methanol, Acid Catalyst | This compound methyl ester |

| Amide | This compound | Amine, Coupling Agent (e.g., DCC) | N-substituted 3-(4-Aminomethyl-phenyl)-propionamide |

Heterocyclic Derivatives and Cyclization Reactions

The reactive functional groups of this compound can be utilized in cyclization reactions to form heterocyclic systems. For example, intramolecular reactions or reactions with other bifunctional molecules can lead to the formation of lactams (cyclic amides) or other heterocyclic structures. Ring-closing metathesis is a powerful technique for synthesizing nitrogen-containing heterocycles. iupac.org The synthesis of aminomethyl heterocyclic derivatives has also been reported. google.com

Conjugates and Bioconjugates for Specific Research Applications

The bifunctional nature of this compound, possessing both a carboxylic acid and a primary amine, makes it a valuable building block and linker molecule in the synthesis of conjugates and bioconjugates for targeted research applications. Its structure allows for directional and controlled covalent attachment to other molecules, including peptides, proteins, labels, and solid supports.

The reactivity of its two terminal functional groups can be selectively addressed. The carboxylic acid can be activated to react with nucleophiles like amines, while the aminomethyl group can act as a nucleophile, reacting with various electrophilic species. This dual reactivity is fundamental to its utility as a heterobifunctional crosslinker.

Derivatization via the Carboxylic Acid Group: The carboxyl moiety is typically activated to form a more reactive intermediate, facilitating amide bond formation with primary or secondary amines present on biomolecules. Standard peptide coupling reagents are often employed for this purpose. For instance, carbodiimides like dicyclohexylcarbodiimide (DCC), in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), can convert the carboxylic acid into a reactive ester intermediate, which then readily couples with an amine-containing molecule to form a stable amide linkage. rsc.org This strategy is a cornerstone of peptide synthesis and protein modification.

Derivatization via the Aminomethyl Group: The primary amine of the aminomethyl group is nucleophilic and can be conjugated through several well-established reactions. It can form stable amide bonds by reacting with activated carboxylic acids (e.g., NHS-esters) on a target molecule. Furthermore, it can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced to stable secondary amines. mdpi.combepls.com This reaction is fundamental in biochemistry for linking molecules to proteins or other carbonyl-containing structures. isca.me

By leveraging these orthogonal reaction schemes, this compound can be used to tether reporter molecules like fluorophores or biotin (B1667282) to biological targets, create antibody-drug conjugates (ADCs) on a research scale, or immobilize proteins onto surfaces for analytical assays.

Table 1: Examples of Potential Conjugation Strategies for this compound

| Reactive Group on Linker | Coupling Partner Functional Group | Activating/Coupling Reagents | Resulting Covalent Linkage | Potential Research Application |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) on a peptide | DCC/HOBt or EDC/NHS | Amide (-CO-NH-) | Synthesis of peptide-linker conjugates, modifying protein termini. |

| Aminomethyl (-CH₂NH₂) | Activated Carboxylic Acid (e.g., NHS-ester) | Base (e.g., Triethylamine) | Amide (-NH-CO-) | Labeling proteins or antibodies with small molecules (dyes, biotin). |

| Aminomethyl (-CH₂NH₂) | Aldehyde (-CHO) or Ketone (-CO-) | Acid/Base Catalyst | Imine (Schiff Base, -N=CH-) | Reversible conjugation, can be stabilized by reduction. |

| Aminomethyl (-CH₂NH₂) | Isothiocyanate (-NCS) | Base | Thiourea (-NH-CS-NH-) | Protein sequencing, attaching fluorescent labels like FITC. |

Reaction Mechanism Elucidation and Kinetic Studies

While specific, detailed kinetic and mechanistic studies focused exclusively on this compound are not widely available in peer-reviewed literature, its reaction pathways can be reliably elucidated from the well-established principles of its constituent functional groups. The primary reactions of interest are the formation of an amide bond from the carboxylic acid and the formation of a Schiff base from the aminomethyl group.

Mechanism of Amide Bond Formation via Carbodiimide (B86325) Activation: The most common method for conjugating the carboxylic acid end of the molecule involves activation with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism proceeds through several key steps. youtube.comnih.gov

Activation of Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid. The resulting carboxylate then acts as a nucleophile, attacking the central carbon of the protonated carbodiimide. This forms a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: An amine-containing molecule (R'-NH₂) launches a nucleophilic attack on the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate. The intermediate is unstable and collapses, with the concurrent departure of a stable dicyclohexylurea (DCU) or its equivalent water-soluble byproduct in the case of EDC. This final step results in the formation of the desired stable amide bond.

In many protocols, an additive like N-hydroxysuccinimide (NHS) is included. The NHS first reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester, which is less susceptible to side reactions and more resistant to hydrolysis than the O-acylisourea, before reacting cleanly with the amine.

Table 2: Generalized Mechanism for Amide Bond Formation via Carbodiimide Coupling

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | The carboxylic acid protonates the carbodiimide (e.g., DCC), and the resulting carboxylate attacks the central carbon. | O-acylisourea |

| 2 | A primary amine from a target molecule performs a nucleophilic attack on the activated carbonyl carbon of the O-acylisourea. | Tetrahedral Intermediate |

| 3 | The tetrahedral intermediate collapses, forming the stable amide bond and releasing dicyclohexylurea (DCU) as a byproduct. | Final Amide Product & DCU |

Mechanism of Schiff Base (Imine) Formation: The primary amine of the aminomethyl group reacts with carbonyl compounds (aldehydes or ketones) via a nucleophilic addition-elimination reaction to form an imine, commonly known as a Schiff base. mdpi.commdpi.com

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the aminomethyl group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This breaks the carbonyl π-bond, placing a negative charge on the oxygen and a positive charge on the nitrogen, forming a zwitterionic tetrahedral intermediate called a hemiaminal or carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, a step that can be catalyzed by acid or base, resulting in a neutral aminoalcohol intermediate.

Elimination of Water: The oxygen atom of the hydroxyl group is protonated (typically under acidic conditions) to form a good leaving group (H₂O). The lone pair on the adjacent nitrogen then forms a double bond with the carbon, expelling the water molecule and forming an iminium ion.

Deprotonation: A water molecule or another base removes the final proton from the nitrogen to yield the neutral imine (Schiff base).

Kinetic Studies: Comprehensive kinetic data, such as reaction rate constants (k), reaction orders, and activation energies for conjugation reactions involving this compound, are not documented in the surveyed literature. Such studies would require dedicated experimental analysis, including monitoring reactant and product concentrations over time under various conditions (e.g., temperature, pH, reactant concentrations). The rates of these reactions would be highly dependent on the specific coupling partners, solvents, and catalysts used in the conjugation.

Applications in Medicinal Chemistry Research and Drug Discovery

Utility as a Core Scaffold for Bioactive Molecule Synthesis

The molecular architecture of 3-(4-Aminomethyl-phenyl)-propionic acid provides a robust foundation for the creation of novel bioactive compounds. mdpi.combiolmolchem.com Its phenyl ring can be readily substituted, while the carboxylic acid and amino groups offer convenient points for chemical modification, allowing for the systematic exploration of structure-activity relationships. This adaptability makes it an attractive starting point for developing new therapeutic agents. mdpi.combiolmolchem.com

Recent research has highlighted the potential of derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, in generating compounds with significant antimicrobial and anticancer properties. nih.govmdpi.com By strategically modifying the core structure, scientists can fine-tune the pharmacological properties of the resulting molecules to target specific biological pathways. nih.govmdpi.com For instance, the incorporation of different substituents on the phenyl ring or modifications to the propionic acid side chain can lead to compounds with enhanced potency and selectivity. nih.govmdpi.com

The synthesis of various heterocyclic compounds and other complex organic molecules often utilizes such scaffolds. nih.govmdpi.com These scaffolds can be key components in multicomponent reactions, which allow for the efficient construction of diverse molecular libraries for biological screening. nih.gov

Precursor for Active Pharmaceutical Ingredients (APIs)

The chemical structure of this compound makes it a suitable precursor for the synthesis of various active pharmaceutical ingredients (APIs). nih.gov An API is the biologically active component of a pharmaceutical drug. The journey from a precursor molecule to a final API involves a series of chemical reactions and modifications. nih.gov

A notable example of a related compound being used as a pharmaceutical intermediate is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). google.com While not identical, the synthesis of ibuprofen involves a 2-(4-aminomethylphenyl)propionic acid intermediate, highlighting the utility of this class of compounds in pharmaceutical manufacturing. google.com The synthesis of such intermediates often involves multi-step processes that can include reactions like chlorination, cyanation, methylation, and hydrolysis. google.com

The development of efficient and non-infringing one-pot synthesis processes for APIs and their intermediates is an active area of research in pharmaceutical chemistry. researchgate.net

Design and Synthesis of Targeted Molecular Probes

Molecular probes are essential tools in biomedical research, enabling the visualization and study of biological processes at the molecular level. nih.govnih.gov this compound and its derivatives can serve as a foundational structure for the design and synthesis of these targeted probes. nih.govnih.gov By attaching fluorescent dyes or other reporter molecules to this scaffold, researchers can create probes that specifically bind to and illuminate biological targets such as enzymes or receptors. nih.govnih.gov

The design of such probes often involves computational modeling to predict the binding affinity and specificity of the probe for its target. nih.gov For example, fluorescent probes can be designed to detect the activity of specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is relevant in various diseases. google.comgoogle.com These probes often work on a "turn-on" or "turn-off" mechanism, where the fluorescence is activated or quenched upon binding to the target molecule. researchgate.net

The development of these probes is crucial for a variety of applications, including cancer detection, neurosurgical guidance, and understanding the molecular mechanisms of disease. nih.govmdpi.com

Ligand Design and Receptor Interaction Studies

In drug discovery, understanding how a molecule (ligand) interacts with its biological target (receptor) is paramount. The structural framework of this compound provides an excellent starting point for designing ligands that can bind to specific receptors with high affinity and selectivity.

The phenyl ring can engage in various interactions with the receptor's binding pocket, while the propionic acid and aminomethyl groups can form hydrogen bonds and other electrostatic interactions. By systematically modifying these functional groups, medicinal chemists can explore the structure-activity relationship (SAR) of a series of compounds. This iterative process of design, synthesis, and biological testing helps in optimizing the ligand's binding properties.

Derivatives of similar scaffolds have been investigated for their ability to inhibit enzymes like carbonic anhydrase, which is a target in cancer therapy. mdpi.com Molecular docking studies can be used to predict the binding modes of these ligands and guide further optimization. mdpi.com

Fragment-Based Drug Discovery (FBDD) Contributions

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying and developing new drug candidates. nih.govnih.gov This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. nih.gov

The relatively simple structure of this compound makes it an ideal candidate for inclusion in fragment libraries. Its constituent parts—the phenyl ring, the propionic acid, and the aminomethyl group—can each contribute to binding interactions.

The FBDD process often involves computational methods to guide the optimization of fragments into lead compounds. nih.gov This can include techniques like evolutionary optimization and iterative refinement to enhance the bioactivity of the synthesized molecules. nih.gov The ultimate goal is to develop drug-like molecules with improved pharmacokinetic properties. nih.gov

Biochemical and Biological Research Perspectives on 3 4 Aminomethyl Phenyl Propionic Acid

Investigation of Biochemical Pathways and Interactions

A fundamental aspect of characterizing a bioactive compound is to identify its molecular targets and the biochemical pathways it modulates. For 3-(4-Aminomethyl-phenyl)-propionic acid, this line of inquiry remains unexplored. Future research would need to focus on identifying specific proteins, receptors, or enzymes with which this compound interacts.

Key research questions would include:

Protein Binding: Does this compound bind to specific plasma proteins or intracellular proteins? Techniques such as affinity chromatography coupled with mass spectrometry would be instrumental in isolating and identifying potential binding partners from complex biological samples.

Receptor Interaction: Does this compound act as a ligand for any known receptors? Given its structure, which includes a phenyl ring and amino and carboxyl groups, it could potentially interact with receptors for amino acids, neurotransmitters, or other endogenous ligands. For example, a related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), has been found to interact with the G-protein coupled receptor GPR41 to influence lipid metabolism. nih.gov

Pathway Analysis: Once interacting partners are identified, further studies would be necessary to elucidate the downstream effects on cellular signaling and metabolic pathways.

For context, studies on the structurally simpler compound, 3-phenylpropionic acid, have shown that its corresponding Coenzyme A (CoA) ester is a specific substrate for medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme involved in fatty acid metabolism. nih.gov Investigating whether this compound undergoes a similar bioactivation and interaction with metabolic enzymes would be a critical area of future research.

Enzymatic Transformations and Biocatalysis Studies

The enzymatic transformation of small molecules is a cornerstone of drug metabolism and biosynthesis. As of now, there are no published studies on the enzymatic conversion of this compound.

Biocatalysis offers a powerful tool for the synthesis of complex molecules under mild conditions. Research in this area could focus on:

Enzymatic Synthesis: Developing enzymatic or whole-cell biocatalytic systems for the efficient and stereoselective synthesis of this compound. Methodologies have been established for the biocatalytic production of other phenylpropionic acids from simple phenolic precursors using engineered Escherichia coli, which could potentially be adapted. biocon.re.krbioivt.com

Substrate Specificity: Investigating which enzymes can recognize and modify this compound. This would involve screening a panel of enzymes, such as oxidoreductases, transferases, and hydrolases, to determine their activity towards this compound. As an example of this type of research, the enzymatic dehydrogenation of 3-phenylpropionyl-CoA is specifically catalyzed by MCAD, with other acyl-CoA dehydrogenases showing no significant activity. nih.gov

Cellular Permeability and Intracellular Distribution Mechanisms

The ability of a compound to cross cellular membranes is a key determinant of its biological activity. There is currently no available data on the cellular permeability or intracellular distribution of this compound.

Standard experimental models to address these questions include:

In Vitro Permeability Assays: The Caco-2 cell monolayer model is a widely used method to predict intestinal absorption of compounds. bioivt.comnih.govmdpi.com This assay would provide crucial data on whether this compound is likely to be absorbed orally and by what mechanism (passive diffusion or active transport).

Transporter Involvement: The presence of both an amino and a carboxylic acid group suggests that dedicated transporters, such as amino acid or organic anion transporters, might be involved in its cellular uptake. nih.govresearchgate.net This can be investigated by conducting permeability assays in the presence of known transporter inhibitors.

Intracellular Localization: Once inside the cell, the compound's distribution to different organelles (e.g., mitochondria, nucleus, cytoplasm) would need to be determined. This is often achieved through subcellular fractionation or by using a fluorescently tagged version of the compound for visualization by microscopy.

Metabolic Fate and Metabolite Identification in Research Models

Understanding how a compound is metabolized in a living organism is crucial for assessing its efficacy and potential for accumulation. The metabolic fate of this compound has not been investigated.

A typical workflow to study the metabolism of this compound would involve:

In Vivo Studies: Administering the compound to animal models (e.g., rats or mice) and collecting biological samples such as plasma, urine, and feces over a defined period.

Metabolite Profiling: Using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify potential metabolites in the collected samples.

Metabolic Pathways: Based on the identified metabolites, the primary metabolic pathways can be elucidated. For a molecule like this compound, potential metabolic reactions could include N-acetylation of the amino group, conjugation of the carboxylic acid with glucuronic acid or glycine, and oxidation of the propionic acid side chain.

Studies on the general metabolism of propionic acid have shown its entry into central metabolism via conversion to methylmalonyl-CoA. nih.gov Furthermore, the gut microbiota is known to play a significant role in the metabolism of many xenobiotics and dietary compounds, including the production of indole-3-propionic acid from tryptophan. univr.itmdpi.com Therefore, the influence of the gut microbiome on the metabolism of this compound would be an important consideration in future studies.

Advanced Analytical Techniques for Comprehensive Research Characterization

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy provides detailed information about the molecular structure, connectivity, and conformation of "3-(4-Aminomethyl-phenyl)-propionic acid".

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Carboxyl (-COOH) | ~12.1 | ~174.0 | H-α, H-β |

| α-CH₂ | ~2.5 | ~35.0 | C-β, C-ipso, COOH |

| β-CH₂ | ~2.8 | ~30.0 | C-α, C-ipso, C-ortho |

| Aromatic C-H (ortho to CH₂CH₂COOH) | ~7.2 | ~129.0 | C-β, C-ipso, C-meta |

| Aromatic C-H (meta to CH₂CH₂COOH) | ~7.3 | ~129.5 | C(aminomethyl), C-ortho, C-para |

| Aminomethyl (-CH₂NH₂) | ~3.8 | ~45.0 | C-meta, C-para |

| Aminomethyl (-NH₂) | Variable (broad) | - | - |

Note: Predicted values are based on data from analogous compounds and general chemical shift principles. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of "this compound" (C₁₀H₁₃NO₂). Analysis of the fragmentation patterns in the mass spectrum, often induced by techniques like electron ionization (EI) or collision-induced dissociation (CID), helps to verify the molecular structure.

For "this compound", a key fragmentation pathway would involve the loss of the carboxylic acid group (•COOH, 45 Da) or water (H₂O, 18 Da). Another characteristic fragmentation is the benzylic cleavage, resulting in the formation of a stable tropylium-like ion or a benzyl (B1604629) cation. The aminomethyl group can also undergo specific cleavages. For instance, in related phenethylamines, a major fragment ion at m/z 58 is often observed, corresponding to the [CH₂=N⁺(CH₃)₂] fragment in N,N-dimethylated compounds; for a primary amine, a characteristic iminium ion fragment would be expected. nih.gov Analysis of related compounds like 3-amino-3-(4-fluorophenyl)propanoic acid shows characteristic losses and fragments related to the phenyl ring and the amino acid side chain. nih.gov

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Ion Formula | Description of Fragment |

|---|---|---|

| 179.0946 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion [M]⁺ |

| 161.0841 | [C₁₀H₁₁NO]⁺ | Loss of H₂O from carboxyl group |

| 134.0919 | [C₉H₁₂N]⁺ | Loss of •COOH (carboxyl radical) |

| 106.0657 | [C₇H₈N]⁺ | Benzylic cleavage, [H₂N-C₆H₄-CH₂]⁺ |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, loss of aminomethyl and propionic acid side chain |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and can provide insights into its conformational state. scirp.org The analysis relies on the principle that molecular bonds vibrate at specific, characteristic frequencies.

For "this compound", the IR spectrum would be expected to show strong, broad absorption for the O-H stretch of the carboxylic acid dimer (typically around 2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹). nih.gov The C-N stretching and N-H bending modes would also be present. Aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl ring. mdpi.com

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are typically weak in Raman, the aromatic ring vibrations are often strong and can be used to study substitution patterns and conformational changes. mdpi.com Comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT) can help in assigning vibrational modes and identifying the most stable molecular conformers. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|

| N-H Stretch (Amine) | 3400 - 3300 | IR (Medium) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | IR (Strong, Broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 | IR (Medium), Raman (Strong) |

| C-H Stretch (Aliphatic) | 3000 - 2850 | IR (Medium), Raman (Strong) |

| C=O Stretch (Carboxylic Acid) | 1720 - 1700 | IR (Strong) |

| N-H Bend (Amine) | 1650 - 1580 | IR (Medium) |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | IR (Medium), Raman (Strong) |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | IR (Medium) |

Advanced Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of "this compound" and for separating its potential enantiomers, as the molecule contains a chiral center if substitution on the propionic acid chain creates one, or if it exists as a chiral conformer.

Since "this compound" is a β-amino acid derivative, it can exist as a pair of enantiomers if the β-carbon is a stereocenter. Chiral HPLC is the benchmark technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Commonly used CSPs for the separation of underivatized amino acids include macrocyclic glycopeptide-based phases (e.g., teicoplanin or vancomycin) and Pirkle-type phases. sigmaaldrich.comtsijournals.com For instance, teicoplanin-based columns are effective for separating polar and ionic compounds like amino acids under reversed-phase or polar organic conditions. sigmaaldrich.com The mobile phase composition, including the type of organic modifier (e.g., methanol, acetonitrile), pH, and additives (e.g., trifluoroacetic acid), is optimized to achieve baseline resolution between the enantiomer peaks. tsijournals.com

Table 4: Example Chiral HPLC Method Parameters for Amino Acid Analogs

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) or Pirkle-type (e.g., (R,R) Whelk-O1) sigmaaldrich.comtsijournals.com |

| Mobile Phase | Methanol/Water/Acid (e.g., Formic or Acetic Acid) or Hexane/Ethanol/TFA sigmaaldrich.comtsijournals.com |

| Detection | UV at 220 nm or 254 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Direct analysis of amino acids like "this compound" by Gas Chromatography (GC) is challenging due to their low volatility and high polarity. Therefore, a derivatization step is required to convert the polar functional groups (-COOH and -NH₂) into less polar, more volatile esters and amides.

Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). nih.govnih.gov These reagents react with the active hydrogens on the carboxyl and amino groups to form trimethylsilyl (B98337) (TMS) or trifluoroacetyl (TFA) derivatives, respectively.

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides mass information for identification and quantification. This technique is highly sensitive and specific, making it suitable for purity analysis and detecting trace impurities. nih.gov Chiral GC columns, such as those modified with cyclodextrin (B1172386) derivatives, can also be used to separate the enantiomers of the derivatized compound. sigmaaldrich.com

X-Ray Crystallography and Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using X-ray crystallography. This powerful analytical method provides unequivocal proof of a compound's chemical structure and offers detailed information on bond lengths, bond angles, and intermolecular interactions, which govern the material's macroscopic properties.

Currently, detailed experimental X-ray crystallographic data for this compound is not publicly available in the searched scientific literature. The determination of its crystal system, space group, and unit cell dimensions would require single-crystal X-ray diffraction analysis. Such a study would reveal the conformation of the propionic acid chain relative to the phenyl ring and the orientation of the aminomethyl group. Furthermore, it would elucidate the hydrogen bonding network established by the carboxylic acid and amino functionalities, which is expected to play a crucial role in the packing of the molecules in the crystal lattice.

Thermal Analysis (e.g., DSC, TGA) for Material Behavior

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the thermal stability, phase transitions, and decomposition profile of a compound.

As with crystallographic data, specific experimental DSC and TGA data for this compound are not readily found in the surveyed literature. A typical DSC analysis would be expected to show an endothermic peak corresponding to the melting point of the compound. The sharpness and temperature of this peak would provide an indication of its purity. Other thermal events, such as polymorphic transitions, could also be identified.

A TGA scan would provide information on the thermal stability of the molecule. By heating the sample at a constant rate, the temperature at which weight loss begins (onset of decomposition) and the subsequent decomposition profile can be determined. This data is critical for understanding the material's thermal limits and potential degradation pathways.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(4-Aminomethyl-phenyl)-propionic acid, docking studies would be instrumental in identifying potential biological targets and understanding the key interactions that govern its binding affinity. These studies can be performed with known protein structures to hypothesize how the molecule might interact with active sites.

For instance, given its structural similarity to other pharmacologically active agents, this compound could be docked into the active sites of enzymes or receptors where similar scaffolds have shown activity. The results of such docking studies can provide insights into the binding mode, including the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is critical for structure-based drug design, enabling the rational modification of the molecule to improve its potency and selectivity.

A hypothetical docking study of this compound against a putative target protein might yield the following data:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Enzyme A | -7.5 | ASP120, TYR150, PHE200 |

| Receptor B | -6.8 | ARG80, GLU100, TRP130 |

| Transporter C | -5.2 | LEU50, VAL65, ILE90 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and its ability to participate in charge transfer interactions. A smaller energy gap generally implies higher reactivity. The MEP map can visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for understanding its non-covalent interactions with other molecules, including biological targets.

A summary of hypothetical quantum chemical calculation results for this compound is presented below:

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, with its rotatable bonds, understanding its preferred conformations is essential.

Molecular dynamics (MD) simulations can provide a dynamic view of the conformational landscape of this compound in a simulated environment, such as in water or a lipid bilayer. plos.org These simulations track the movements of atoms over time, offering insights into the molecule's flexibility, the stability of its different conformations, and its interactions with the surrounding solvent molecules. nih.govnih.gov

A conformational analysis might reveal several low-energy conformers, and MD simulations could show the transitions between these states. This information is valuable for understanding how the molecule might adapt its shape to fit into a binding site.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For this compound, predicting the 1H and 13C NMR spectra and comparing them with experimentally obtained spectra can confirm the molecule's structure and provide confidence in the computational methods used. Discrepancies between predicted and experimental data can also highlight areas where the computational model may need refinement.

A comparison of hypothetical predicted and experimental 1H NMR chemical shifts for key protons in this compound is shown below:

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.4 | 7.1 - 7.3 |

| CH2 (alpha to COOH) | 2.6 | 2.5 |

| CH2 (beta to COOH) | 2.9 | 2.8 |

| CH2 (aminomethyl) | 3.8 | 3.7 |

This table presents hypothetical data for illustrative purposes.

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are likely to have a desired biological activity. If this compound is identified as a hit compound, its structure can be used as a scaffold for the design of a virtual library of related compounds.

This virtual library can then be screened in silico to identify derivatives with potentially improved properties, such as higher binding affinity or better pharmacokinetic profiles. nih.govfrontiersin.org This approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds.

A virtual library could be designed by systematically modifying different parts of the this compound scaffold, such as the substitution pattern on the aromatic ring or the length of the propionic acid chain.

Applications in Materials Science and Polymer Chemistry Research

Integration into Functional Polymeric Materials

The bifunctional nature of 3-(4-aminomethyl-phenyl)-propionic acid allows for its incorporation into polymeric structures through various polymerization techniques. The carboxylic acid can participate in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. Simultaneously, the aminomethyl group can be utilized for grafting onto existing polymer backbones or for initiating ring-opening polymerizations.

The incorporation of this compound can impart specific functionalities to the resulting polymers. The phenyl ring contributes to thermal stability and mechanical strength, while the propionic acid and aminomethyl moieties can enhance hydrophilicity, provide sites for further chemical modification, or introduce pH-responsive behavior. For instance, polymers containing this moiety could be designed to exhibit controlled solubility in aqueous environments based on the protonation state of the carboxylic acid and amino groups.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Monomer/Functionalizing Agent | Potential Properties |

| Polyesters | As a dicarboxylic acid monomer | Enhanced thermal stability, sites for post-polymerization modification |

| Polyamides | As a dicarboxylic acid or diamine monomer | Improved mechanical strength, potential for hydrogen bonding |

| Graft Copolymers | As a grafting-to or grafting-from agent | Modified surface properties, introduction of new functionalities |

| Functionalized Polymers | As a side-chain modifying agent | pH-responsiveness, increased hydrophilicity |

Design of Self-Assembled Systems and Supramolecular Structures

The presence of both hydrogen bond donor (aminomethyl) and acceptor (carboxylic acid) groups within the same molecule makes this compound a candidate for the design of self-assembling systems. Through non-covalent interactions such as hydrogen bonding, π-π stacking of the phenyl rings, and van der Waals forces, these molecules can spontaneously organize into well-defined supramolecular structures.

The resulting architectures, which could range from simple dimers and linear chains to more complex sheet-like or three-dimensional networks, are of interest for applications in areas such as drug delivery, crystal engineering, and the development of "smart" materials that respond to external stimuli. The specific nature of the self-assembled structures would be highly dependent on factors such as solvent polarity, pH, and temperature, allowing for a degree of control over the assembly process. Research into analogous molecules has shown that subtle changes in chemical structure can significantly influence the resulting supramolecular morphology biosynth.com.

Role in Surface Modification and Nanomaterial Synthesis

The reactive functional groups of this compound can be exploited for the surface modification of various substrates. For example, the carboxylic acid can form covalent bonds with hydroxyl- or amine-functionalized surfaces, while the aminomethyl group can react with surfaces bearing carboxyl or epoxy groups. Such modifications can be used to alter the surface properties of materials, for instance, to improve biocompatibility, enhance adhesion, or introduce specific recognition sites.

In the realm of nanomaterials, this compound could serve as a capping agent or stabilizer during the synthesis of nanoparticles. The functional groups can bind to the surface of growing nanoparticles, controlling their size and preventing aggregation. The exposed phenyl and propionic acid or aminomethyl moieties on the nanoparticle surface would then provide a handle for further functionalization, enabling the attachment of targeting ligands, drugs, or imaging agents.

Development of Sensing Materials and Biosensors

The chemical structure of this compound lends itself to the development of sensing materials. The aromatic ring can be part of a larger chromophore or fluorophore system, where binding events at the carboxylic acid or aminomethyl group could lead to a detectable change in the optical or electronic properties of the material.

For instance, polymers or self-assembled monolayers incorporating this molecule could be designed to selectively bind to metal ions, anions, or small organic molecules, resulting in a colorimetric or fluorescent response. In the context of biosensors, the functional groups provide convenient points for the covalent attachment of biorecognition elements such as enzymes, antibodies, or nucleic acids. The interaction of the target analyte with the immobilized bioreceptor could then be transduced into a measurable signal. While direct research on this specific compound is limited, the principles of sensor design often utilize molecules with similar functionalities to create responsive materials for a wide array of analytical applications.

Future Research Directions and Unexplored Avenues

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning

Table 1: Potential AI-Generated Retrosynthetic Disconnections for 3-(4-Aminomethyl-phenyl)-propionic acid

| Disconnection Strategy | Key Precursors | Potential Advantages |

|---|---|---|

| C-N Bond Cleavage | 3-(4-Halomethyl-phenyl)-propionic acid ester + Ammonia (B1221849) source | Direct amination, potentially fewer steps. |

| C-C Bond Cleavage (Propionic side chain) | 4-Aminomethyl-benzaldehyde + Malonic acid derivative | Well-established Knoevenagel/Doebner condensation route. |

| Aromatic Ring Functionalization | 3-Phenylpropionic acid | Late-stage functionalization, requires selective para-aminomethylation. |

| Simultaneous Functional Group Introduction | Toluene derivative | Multi-step process, but potentially uses cheaper starting materials. |

Novel Biocatalytic Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net The synthesis of chiral amines and amino acids, in particular, has benefited significantly from enzymatic methods. nih.govnih.gov Future research should explore the use of enzymes for the production of this compound and its chiral analogues.

Enzymes such as amine dehydrogenases and transaminases are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmecp2024.com It is conceivable that engineered variants of these enzymes could be employed in a biocatalytic cascade. For instance, an enzymatic process could be designed to convert a suitable keto-acid precursor into the chiral amine of this compound with high enantioselectivity. mecp2024.com Furthermore, enzymes like ferulic acid decarboxylases and carboxylic acid reductases have been used for the functionalization of aromatic compounds, suggesting pathways for introducing the propionic acid side chain biocatalytically. springernature.com

The development of multi-enzyme, one-pot cascade reactions would be a particularly promising avenue. mecp2024.com This approach enhances efficiency and sustainability by avoiding the isolation of intermediates. Research could focus on designing a cascade that, for example, combines an enzymatic C-H functionalization step to build the core aromatic structure with a subsequent stereoselective amination. nih.govnih.gov

Table 2: Potential Biocatalytic Routes for Chiral Synthesis

| Enzymatic Step | Enzyme Class | Potential Precursor | Desired Outcome |

|---|---|---|---|

| Asymmetric Amination | Transaminase (ωTA) or Amine Dehydrogenase (AmDH) | 3-(4-Keto-phenyl)-propionic acid | Enantiopure (R)- or (S)-3-(4-Aminomethyl-phenyl)-propionic acid |

| Aromatic Functionalization | Cytochrome P450 Monooxygenase | 3-Phenylpropionic acid | Hydroxylated intermediate for further functionalization |

| Carboxylic Acid Reduction/Functionalization | Carboxylic Acid Reductase (CAR) | 4-Aminomethyl-cinnamic acid | Reduction of double bond to form the propionic side chain |

| C-H Activation | Engineered Ferulic Acid Decarboxylase (Fdc1) | Styrene derivative | Introduction of carboxylic group onto the aromatic ring |

This table outlines hypothetical biocatalytic strategies that warrant future investigation.

Exploration of Advanced Smart Materials Incorporating the Compound

Smart materials, which respond to external stimuli like pH, temperature, or light, are at the forefront of materials science. nih.govmdpi.com The bifunctional nature of this compound, containing both an acidic carboxyl group and a basic amino group, makes it an excellent candidate as a monomer or cross-linking agent for the synthesis of stimuli-responsive polymers. bohrium.comresearchgate.net

Polymers functionalized with amino acid moieties have been shown to exhibit pH-responsiveness and have applications in drug delivery and tissue engineering. bohrium.comnih.gov The incorporation of this compound into a polymer backbone could impart zwitterionic characteristics, potentially leading to materials with low-fouling properties and specific interactions with biological cells. nih.gov The rigid phenyl group would also influence the mechanical properties of the resulting polymer.

Future research could focus on polymerizing this compound or its derivatives to create novel hydrogels, nanoparticles, or coatings. scinito.ai These materials could be designed to swell or shrink in response to pH changes, enabling the controlled release of encapsulated drugs. mdpi.com Another avenue is the development of materials that respond to multiple stimuli, for example by combining the pH-responsiveness of the amino acid moiety with a temperature-responsive polymer backbone. nih.gov

Table 3: Potential Smart Materials Applications

| Material Type | Stimulus | Potential Application | Key Feature Conferred by the Compound |

|---|---|---|---|

| pH-Responsive Hydrogel | pH | Controlled drug delivery, tissue engineering scaffolds | Swelling/shrinking due to protonation/deprotonation of amine and carboxyl groups. |

| Zwitterionic Polymer Coating | Ionic Strength | Anti-biofouling surfaces for medical devices | Charge-balanced surface resists non-specific protein adsorption. |

| Self-healing Polymer | pH / Temperature | Reversible cross-linking in smart coatings | Dynamic ionic interactions between functional groups. |

| Anisotropic Materials | Electric/Magnetic Field | Actuators, sensors | The rigid aromatic core could be aligned to create ordered structures. frontiersin.org |

Addressing Underexplored Biological Interactions and Mechanisms

While the primary applications of similar compounds are often in materials science and synthesis, the structural motifs within this compound suggest potential for underexplored biological activity. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Additionally, compounds with aminomethyl-substituted aromatic rings have been investigated for a range of pharmacological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net

Future research should involve systematic screening of this compound and its analogues against a panel of biological targets. The compound's structure, featuring a primary amine and a carboxylic acid, could allow it to mimic natural amino acids or interact with receptors that recognize such functional groups. The distance and orientation between the amino and carboxyl groups, dictated by the phenylpropionic spacer, could be critical for specific biological interactions. Recent studies on similar propanoic acid derivatives have shown potential as scaffolds for anticancer agents. mdpi.com

Moreover, the rise of predictive toxicology using machine learning offers a powerful tool to assess the potential safety profile of this compound and its derivatives early in the discovery process. nih.gov By analyzing large datasets of chemical structures and their associated toxicological data, ML models can predict potential adverse effects, guiding the design of safer and more effective molecules. azolifesciences.com This in silico approach can prioritize which derivatives to synthesize and test, saving time and resources. researchgate.net

Table 4: Potential Areas for Biological Investigation

| Research Area | Rationale | Proposed Initial Steps |

|---|---|---|

| Anti-inflammatory Activity | Structural similarity to arylpropionic acid NSAIDs. researchgate.net | In vitro cyclooxygenase (COX-1/COX-2) enzyme inhibition assays. |

| Anticancer Activity | Aminomethyl aromatics and propanoic acid derivatives have shown antiproliferative effects. nih.govmdpi.com | Screening against a panel of cancer cell lines (e.g., NCI-60). |

| Enzyme Inhibition | Potential to mimic amino acid substrates or bind to allosteric sites. | Virtual screening against enzyme families like proteases or kinases. |

| Neurotransmitter Receptor Modulation | Structural resemblance to GABA or other neurotransmitters. | Radioligand binding assays for CNS receptors (e.g., GABA, glutamate). |

| Predictive Toxicology | Early assessment of safety profile. | In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties using ML models. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。